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molecular formula C11H12ClN3O B8271917 5-amino-7-chloro-1H-indole-2-carboxylic acid dimethylamide

5-amino-7-chloro-1H-indole-2-carboxylic acid dimethylamide

Cat. No. B8271917
M. Wt: 237.68 g/mol
InChI Key: ISBNSKWKQPRQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772305B2

Procedure details

A mixture of 2.6 g I.7 (7-chloro-5-nitro-1H-indole-2-carboxylic acid dimethylamide), 0.3 g Pt/C 10%, 10 ml methanol and 90 ml tetrahydrofuran was stirred ambient temperature under a pressure of 50 psi hydrogen. The catalyst was filtered and the solvent was evaporated. The resulting crude material was used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[Cl:17])=[O:4].[H][H]>[Pt].O1CCCC1>[CH3:1][N:2]([CH3:18])[C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([NH2:14])=[CH:9][C:8]=2[Cl:17])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])Cl)C
Name
Quantity
10 mL
Type
catalyst
Smiles
[Pt]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was used for the next step without purification

Outcomes

Product
Name
Type
Smiles
CN(C(=O)C=1NC2=C(C=C(C=C2C1)N)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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